molecular formula C17H19N3O3S B2498592 (E)-3-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyridazine CAS No. 2035023-43-7

(E)-3-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyridazine

Cat. No. B2498592
CAS RN: 2035023-43-7
M. Wt: 345.42
InChI Key: ZYLCUWYUIUYVJG-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyridazine, commonly known as SSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. SSP is a pyridazine-based compound that has been synthesized through a series of chemical reactions.

Scientific Research Applications

Antibacterial Properties

  • Piperazinyl oxazolidinone derivatives, including those with pyridazine moieties, have shown significant antibacterial properties. Compounds like these have demonstrated effectiveness against gram-positive pathogens, including methicillin-resistant Staphylococcus aureus, and selected anaerobic organisms (Tucker et al., 1998).

Heterocyclic Synthesis

  • The alkaline cleavage of certain ketones related to pyridazines, including some that involve styrylsulfonyl piperidine derivatives, can yield a variety of heterocyclic products such as pyridines and pyrazoles. These reactions involve complex rearrangements and ring enlargement reactions, contributing to the diversity in heterocyclic chemistry (Lempert-Sre´ter & Lempert, 1975).

Co-Crystal Formation

  • Pyridines, including those in the pyridazine class, are used in crystal engineering to disrupt hydrogen-bonded structures in parent compounds, leading to the formation of co-crystals and salts. This application is significant in the design of supramolecular complexes with specific physical and chemical properties (Elacqua et al., 2013).

Inhibitory Activity on Eosinophil Infiltration

  • Fused pyridazine compounds, when incorporated with piperidine or piperazine containing benzhydryl groups, have been found to exhibit inhibitory effects on eosinophil chemotaxis. This is particularly significant in the development of compounds for conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Development of Antimicrobial Agents

  • Sulfonamide and amide derivatives of piperazine, incorporating the imidazo[1,2-b]pyridazine moiety, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promising activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Bhatt et al., 2016).

Synthesis of Diverse Heterocyclic Derivatives

  • Piperidine has been used as an organocatalyst in the synthesis of pyrano[2,3-c]pyridazines. This method allows for the creation of a wide array of heterocyclic derivatives, demonstrating the versatility of pyridazine derivatives in organic synthesis (Kandile & Zaky, 2015).

Application in Pharmaceutical Research

  • Piperidine and pyridazine derivatives have been explored in pharmaceutical research, particularly in the synthesis of compounds with potential as anti-inflammatory and adhesion molecule inhibitors. These compounds have shown promising results in animal models, indicating their potential therapeutic applications (Kaneko et al., 2004).

properties

IUPAC Name

3-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]oxypyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c21-24(22,13-10-15-6-2-1-3-7-15)20-12-5-8-16(14-20)23-17-9-4-11-18-19-17/h1-4,6-7,9-11,13,16H,5,8,12,14H2/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLCUWYUIUYVJG-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C=CC2=CC=CC=C2)OC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)S(=O)(=O)/C=C/C2=CC=CC=C2)OC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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